molecular formula C17H20N4O2 B7717398 2-methoxy-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide CAS No. 713085-45-1

2-methoxy-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide

Cat. No.: B7717398
CAS No.: 713085-45-1
M. Wt: 312.37 g/mol
InChI Key: ZOXFMZGYMPZXHD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-methoxy-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate

Chemical Reactions Analysis

2-methoxy-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methoxy-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The pyrazoloquinoline core is particularly effective in inhibiting enzymes involved in cell proliferation and survival pathways, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar compounds to 2-methoxy-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide include other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a quinoline core.

    Camptothecin: A natural product with anticancer properties.

    Mepacrine: An antiprotozoal agent.

    Skimmianine: A naturally occurring alkaloid with various biological activities.

Compared to these compounds, this compound offers unique structural features and potential therapeutic applications, particularly in the field of enzyme inhibition and receptor modulation.

Properties

IUPAC Name

2-methoxy-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-4-8-21-17-13(16(20-21)18-14(22)10-23-3)9-12-7-5-6-11(2)15(12)19-17/h5-7,9H,4,8,10H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXFMZGYMPZXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326388
Record name 2-methoxy-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646339
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

713085-45-1
Record name 2-methoxy-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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